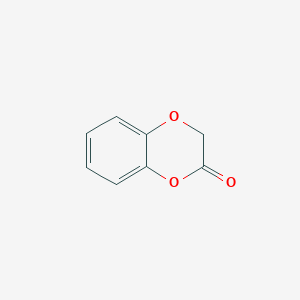

2,3-ジヒドロ-1,4-ベンゾジオキシン-2-オン

概要

説明

1, 4-Benzodioxin-2(3H)-one belongs to the class of organic compounds known as benzo-1, 4-dioxanes. These are heterocyclic compounds containing a benzene ring fused to a 1, 4-dioxane ring. 1, 4-Benzodioxin-2(3H)-one exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 1, 4-benzodioxin-2(3H)-one is primarily located in the cytoplasm.

科学的研究の応用

中枢神経抑制薬

2,3-ジヒドロ-1,4-ベンゾジオキシン誘導体は、中枢神経抑制薬として知られています . それらは脳活動を遅くし、鎮静または精神安定作用をもたらします。これは、不安、パニック、急性ストレス反応、睡眠障害の治療に役立ちます。

抗精神病薬

これらの化合物は、抗精神病薬として使用されてきました . これらは、統合失調症、双極性障害、重度のうつ病などの精神疾患の症状を管理するのに役立ちます。

カルシウム拮抗薬

2,3-ジヒドロ-1,4-ベンゾジオキシン誘導体は、カルシウム拮抗薬として作用します . それらはカルシウムチャネルを介したカルシウムイオンの移動を阻害します。これは、高血圧、狭心症、および一部の不整脈の治療に役立ちます。

利尿薬および抗菌薬

これらの化合物は、利尿作用と抗菌作用を持つことが判明しています . それらは、尿中の塩分と水の量を増やし、細菌の増殖を阻害することができます。

神経変性、炎症性、自己免疫性、心血管および糖尿病性疾患の治療

一部の2,3-ジヒドロ-1,4-ベンゾジオキシン誘導体は、神経変性、炎症性、自己免疫性、心血管および糖尿病性疾患の治療のための潜在的な薬物です .

高剛性スピロラクトンの合成

ロジウム(III)触媒による2-アリール-1,4-ベンゾキサジンと4-ヒドロキシ-2-アルキノエートの[3+2]-スピロ環化は、高剛性スピロラクトンの合成のために開発されました . 反応は、C-H活性化に続いてC-H環化とラクトン化のカスケードを通じて進行します .

緑内障の治療

これらの化合物は、緑内障の治療のための魅力的な治療標的です . これらは、眼圧を下げるのに役立ち、視神経の損傷を防ぎます。

特性

IUPAC Name |

1,4-benzodioxin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEKGOXADQVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405555 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4385-48-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZODIOXAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

55 °C | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How are 2,3-dihydro-1,4-benzodioxin-2-one derivatives synthesized using mesoionic five-membered heterocycles?

A1: The research article ["Reactionen mesoionischer Fünfringheterocyclen mit O‐chinoiden Verbindungen, II. Ein Beitrag zum Problem der Ketentautomerie bei mesoionischen 1,3‐Oxazolium‐5‐olaten"] (https://www.semanticscholar.org/paper/c90403025ae2c1380250a6e6ece8f49f06046006) describes a method for synthesizing 2,3-dihydro-1,4-benzodioxin-2-one derivatives. The reaction involves reacting C-4-acylierte 1,3-Oxazolium-5-olates with tetrachloro-o-benzoquinone. This leads to the formation of the desired 2,3-dihydro-1,4-benzodioxin-2-one structure. Interestingly, while the product could theoretically be formed through a ketene intermediate, the research presents evidence suggesting that ketenes are likely not involved in the reaction mechanism [].

Q2: What alternative products were observed during the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one derivatives, and what does their formation suggest about the reaction mechanism?

A2: Besides the 2,3-dihydro-1,4-benzodioxin-2-one derivatives (referred to as 10 in the paper), the reaction also yielded products labeled as 15a and 15b in the study []. These compounds are believed to originate from [4+4] cycloadducts formed during the initial steps of the reaction. The isolation of these alternative products provides further support to the idea that the reaction may not proceed through a simple ketene intermediate, as previously hypothesized. The formation of these distinct products highlights the complexity of the reaction pathway and opens avenues for further investigation into the precise mechanistic details.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)